molecular formula C14H14N4 B3200141 (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine CAS No. 1017422-91-1

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine

Cat. No.: B3200141
CAS No.: 1017422-91-1
M. Wt: 238.29 g/mol
InChI Key: DFJGRSQUVQALCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine is a chemical compound of significant interest in medicinal and bioinorganic chemistry research. It belongs to a class of nitrogen-donor ligands that are highly valuable for constructing coordination complexes with transition metals. Ligands incorporating benzimidazole and pyridine heterocycles, such as this one, are known for their strong coordinating ability and versatility in metal complex synthesis . Researchers primarily utilize this compound as a key building block for developing novel metal-based complexes, particularly with iridium(III) . These complexes are extensively investigated for their potential as anticancer agents, with mechanisms of action that may include catalytic interference with cellular redox balance, interaction with protein kinases, and induction of apoptosis through non-classical pathways . The benzimidazole core provides a rigid, planar structure that can influence DNA intercalation, while the pyridine and amine groups offer additional metal-binding sites, enabling the creation of sophisticated molecular architectures with tailored physicochemical properties . This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Buyer assumes responsibility for confirming product identity and/or purity for their specific research application.

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-18-12-7-3-2-6-11(12)17-14(18)13(15)10-5-4-8-16-9-10/h2-9,13H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJGRSQUVQALCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213733
Record name 1-Methyl-α-3-pyridinyl-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017422-91-1
Record name 1-Methyl-α-3-pyridinyl-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017422-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-α-3-pyridinyl-1H-benzimidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine typically involves the following steps:

  • Formation of 1-Methyl-1H-benzo[d]imidazole: : This can be achieved by reacting o-phenylenediamine with acetic acid under reflux conditions.

  • Introduction of the Pyridin-3-yl Group: : The pyridin-3-yl group can be introduced through a nucleophilic substitution reaction, where the 1-Methyl-1H-benzo[d]imidazole reacts with 3-bromopyridine in the presence of a base such as potassium carbonate.

  • Formation of the Amine Group: : The final step involves the reduction of the intermediate compound to introduce the amine group, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding imidazole derivatives.

  • Reduction: : Reduction reactions can be used to convert the compound into its amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: : Nucleophilic substitution reactions typically require bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).

Major Products Formed

  • Oxidation: : Formation of imidazole derivatives with various functional groups.

  • Reduction: : Production of amine derivatives.

  • Substitution: : Introduction of different substituents on the imidazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Notably, derivatives of benzimidazole are known for their biological activities, including:

  • Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antibacterial properties. A study demonstrated that related compounds showed efficacy against various bacterial strains, suggesting that (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine could be developed into an antibiotic agent .
Compound Bacterial Strain Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundPseudomonas aeruginosa20

Catalysis

The compound serves as a bidentate ligand in coordination chemistry, forming complexes with transition metals such as zinc and copper. These complexes have shown promise in catalyzing reactions, including:

  • Copolimerization of Epoxides : A study highlighted that zinc complexes derived from the compound effectively catalyzed the copolymerization of cyclohexene oxide and carbon dioxide, showcasing its utility in sustainable chemistry .

Material Science

Due to its unique structural features, this compound has applications in the development of advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs, where it can enhance light emission efficiency .

Case Study 1: Antibacterial Efficacy

A recent study synthesized various benzimidazole derivatives to evaluate their antibacterial properties. The findings indicated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, supporting further development as potential antibiotics .

Case Study 2: Catalytic Applications

In another investigation, researchers prepared zinc complexes using the target compound as a ligand. The resulting complexes demonstrated high catalytic activity in the conversion of epoxides to polycarbonates under mild conditions, highlighting their potential in green chemistry applications .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. The pyridine ring contributes to the compound's ability to interact with biological targets, influencing various biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity (≥0.78) to the target molecule, as per :

CAS No. Compound Name Similarity Score Key Structural Differences
887571-32-6 N-Methyl-1-(5-methyl-1H-benzo[d]imidazol-2-yl)methanamine 0.79 Methyl substitution on benzimidazole and amine
29518-68-1 2-(1H-Benzo[d]imidazol-2-yl)ethanamine 0.78 Ethylamine chain instead of pyridinylmethanamine
106961-33-5 N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine 0.78 Imidazopyridine core and dimethylated amine

Key Observations :

  • The ethylamine variant (29518-68-1) lacks the pyridine ring, which may reduce aromatic stacking interactions critical for target engagement .

Pharmacological and Functional Comparisons

Antimicrobial Activity

highlights benzimidazole-containing thiazolidinone derivatives, such as 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones, which exhibit potent antimicrobial activity. Unlike these derivatives, the target compound lacks the thiazolidinone moiety but shares the benzimidazole core. The pyridinylmethanamine group may enhance solubility or membrane permeability compared to bulkier thiazolidinone substituents .

Receptor Binding Profiles

discusses a pyrrolidine-2-carboxamide derivative with a benzimidazole-thioacetyl group, tested for binding to orexin receptors (OX1R/OX2R).

Electronic and Solubility Properties

The compound [6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine () replaces benzimidazole with imidazole, reducing aromatic surface area and possibly decreasing lipophilicity. This substitution may improve aqueous solubility but reduce affinity for hydrophobic binding pockets .

Biological Activity

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 1-methyl-1H-benzo[d]imidazole with pyridin-3-ylmethanamine. The reaction conditions and purification methods can vary, but standard techniques include recrystallization and chromatography to achieve high purity.

Biological Activity Overview

The biological activities of this compound have been assessed through various assays, including cytotoxicity tests, antimicrobial activity, and effects on cell signaling pathways. Key findings are summarized in the following sections.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown growth inhibition against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-2315.2Induces apoptosis via caspase activation
HepG24.98Disruption of microtubule assembly

This compound acts as a microtubule-destabilizing agent, which is crucial for its anticancer effects. The study indicated that at concentrations of 10 μM, it enhances caspase activity significantly, confirming its role in apoptosis induction .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates the intrinsic apoptotic pathway by increasing reactive oxygen species (ROS) levels, leading to cell death.
  • Microtubule Disruption : It interferes with microtubule dynamics, which is critical for mitosis and cell division.
  • Antimicrobial Mechanisms : The exact mechanism against bacteria is still under investigation but may involve disruption of bacterial cell wall synthesis or function.

Case Study 1: Anticancer Efficacy in MDA-MB-231 Cells

A study evaluated the effects of this compound on MDA-MB-231 cells. The results showed:

  • Significant morphological changes indicative of apoptosis.
  • Enhanced caspase activity at concentrations as low as 1 μM.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial potential against Staphylococcus aureus and Escherichia coli:

  • The compound demonstrated effective inhibition at MIC values that suggest potential for therapeutic applications in treating infections.

Q & A

Q. What are the common synthetic routes for (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine, and how is its purity optimized?

The compound is synthesized via multi-step protocols. A representative method involves:

  • Step 1 : Condensation of (1H-benzo[d]imidazol-2-yl)methanamine with pyridine-3-carbaldehyde in a polar solvent (e.g., ethanol) to form an imine intermediate.
  • Step 2 : Cyclization using thioglycolic acid and anhydrous ZnCl₂ to yield the thiazolidinone core.
  • Step 3 : Methylation at the benzimidazole nitrogen using methyl iodide under basic conditions . Purity optimization includes recrystallization from ethanol or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • IR spectroscopy : Absence of NH₂ stretch (~3285 cm⁻¹) post-methylation and presence of C=N (1600–1650 cm⁻¹) .
  • ¹H NMR : Key signals include a singlet for N-CH₃ (~3.9 ppm), pyridyl protons (δ 7.3–8.5 ppm), and benzimidazole protons (δ 7.1–7.8 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z = 335 (C₁₈H₁₇N₅S) .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). Activity is attributed to the benzimidazole-pyridine pharmacophore disrupting microbial membrane integrity .

Advanced Research Questions

Q. How does the compound’s reactivity with active methylene reagents inform derivatization strategies?

The cyanoacetamide group at the pyrazole position reacts with malononitrile or ethyl cyanoacetate in the presence of elemental sulfur to form polysubstituted thiophenes (e.g., derivatives 18a,b ). This reactivity leverages the electron-withdrawing nature of the pyridine ring to stabilize enolate intermediates .

  • Key conditions : DMF, KOH, 80°C, 6 hours.
  • Yield optimization : Use of anhydrous solvents and catalytic ZnCl₂ improves yields to 70–85% .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in antifungal activity (e.g., MIC ranging from 8–32 µg/mL across studies) may arise from:

  • Strain variability (C. albicans vs. non-albicans species).
  • Solubility differences in assay media (DMSO vs. aqueous buffers). Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole) .

Q. How can computational methods guide SAR studies for this compound?

Molecular docking (e.g., using AutoDock Vina) reveals that the pyridyl nitrogen forms hydrogen bonds with kinase ATP-binding pockets (e.g., CK1δ/ε). Substituents at the benzimidazole N1 position (e.g., methyl vs. propyl) modulate binding affinity by altering hydrophobic interactions .

  • Example : Methyl substitution enhances selectivity for CK1δ (IC₅₀ = 0.2 µM) over CK1ε (IC₅₀ = 1.8 µM) .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Challenge 1 : Low yield in methylation step due to incomplete reaction. Solution : Use excess methyl iodide (1.5 eq) and phase-transfer catalysts (e.g., TBAB) .
  • Challenge 2 : Purification difficulties from by-products (e.g., demethylated analogs). Solution : Employ high-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (ACN/H₂O 65:35) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO-d₆)δ 3.95 (s, 3H, N-CH₃), 7.42–7.54 (m, 4H, Ar-H), 8.21 (d, J = 4.8 Hz, 1H, Py-H)
IR (KBr)2218 cm⁻¹ (C≡N), 1658 cm⁻¹ (C=O), 3215 cm⁻¹ (NH)
HRMS (ESI+)m/z 335.1234 [M+H]⁺ (calc. 335.1238 for C₁₈H₁₇N₅S)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine
Reactant of Route 2
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.